1-Benzyl-4-(2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine
Description
Properties
IUPAC Name |
1-benzyl-4-[2-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N/c20-19(21,22)18-9-5-4-8-17(18)16-10-12-23(13-11-16)14-15-6-2-1-3-7-15/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMPDZPBMSMVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801147829 | |
| Record name | 1,2,3,6-Tetrahydro-1-(phenylmethyl)-4-[2-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821768-10-9 | |
| Record name | 1,2,3,6-Tetrahydro-1-(phenylmethyl)-4-[2-(trifluoromethyl)phenyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=821768-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,6-Tetrahydro-1-(phenylmethyl)-4-[2-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Benzyl-4-(2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. A common method includes the reaction of benzylamine with trifluoromethyl-substituted phenyl compounds under specific catalytic conditions to yield the desired tetrahydropyridine structure .
Biological Activity
The biological activity of this compound has been evaluated in several contexts:
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrahydropyridine compounds exhibit significant anticancer properties. For instance, it has been shown that certain tetrahydropyridine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range. These compounds often operate through mechanisms involving the activation of apoptotic pathways, such as increasing p53 expression and promoting caspase-3 cleavage .
Table 1: Anticancer Activity of Tetrahydropyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Benzyl-4-(2-(trifluoromethyl)... | MCF-7 | 15.63 | Induction of apoptosis |
| Other Tetrahydropyridines | U-937 | 10.38 | Caspase activation |
Neuroprotective Effects
In addition to anticancer properties, tetrahydropyridine derivatives have been investigated for neuroprotective effects. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies
Several case studies have highlighted the biological efficacy of tetrahydropyridine derivatives:
- Case Study on MCF-7 Cells : A study evaluated the effect of a series of tetrahydropyridine derivatives on MCF-7 cells. The findings indicated that compounds with trifluoromethyl substitutions showed enhanced cytotoxicity compared to their non-substituted counterparts. The mechanism was attributed to increased interaction with cellular membranes and enhanced permeability .
- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of tetrahydropyridine derivatives resulted in reduced neuronal loss and improved cognitive function. These effects were linked to the modulation of inflammatory pathways and reduction of oxidative stress markers .
Research Findings
Research has consistently shown that structural modifications significantly influence the biological activity of tetrahydropyridine derivatives. For example, the introduction of electron-withdrawing groups such as trifluoromethyl has been associated with increased potency against various cancer cell lines .
Table 2: Structure-Activity Relationship (SAR)
| Modification | Biological Activity |
|---|---|
| Trifluoromethyl group | Increased cytotoxicity |
| Aromatic substitutions | Enhanced receptor affinity |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
1-Benzyl-4-(4-cyanophenyl)-1,2,3,6-tetrahydropyridine (1f)
- Structure: Replaces the 2-(trifluoromethyl)phenyl group with a 4-cyanophenyl substituent.
- Synthesis : Prepared via column chromatography (petroleum ether:EtOAc, 1:1) with a 90% yield as a yellow solid .
- Key Differences: The electron-withdrawing cyano group enhances polarity compared to the lipophilic trifluoromethyl group. IR data show distinct absorption bands at 2245 cm⁻¹ (C≡N stretch), absent in the trifluoromethyl analog .
1-Methyl-4-(2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine (2'-CF₃-MPTP)
- Structure : Replaces the benzyl group with a methyl group.
- Neurotoxic Profile: A fluorinated analog of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), known to induce Parkinsonism via selective nigrostriatal toxicity .
- Applications : Used in positron emission tomography (PET) studies to trace neurotoxin metabolism .
N-(2-Thiophenecarboylamino)-4-phenyl-1,2,3,6-tetrahydropyridine (5c)
Physicochemical and Pharmacokinetic Properties
| Compound | LogPᵃ | Molecular Weight (g/mol) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 3.8 | 315.33 | 49 | CF₃, Benzyl |
| 1f (4-cyanophenyl analog) | 2.9 | 299.34 | 90 | C≡N, Benzyl |
| 2'-CF₃-MPTP | 3.1 | 255.24 | N/A | CF₃, Methyl |
| 5c (thiophene-carboxamide analog) | 3.5 | 328.42 | 73 | Thiophene, Carboxamide |
ᵃ Predicted using fragment-based methods.
- Lipophilicity: The trifluoromethyl group in the target compound increases LogP (3.8) compared to the cyano analog (2.9), enhancing membrane permeability .
- Metabolic Stability : The benzyl group in the target compound may reduce CYP450-mediated oxidation compared to methyl-substituted analogs like 2'-CF₃-MPTP .
Pharmacological and Toxicological Profiles
Neurotoxicity
- MPTP Analogs : 2'-CF₃-MPTP and other fluorinated derivatives exhibit potent nigrostriatal toxicity, attributed to mitochondrial complex I inhibition .
- Target Compound: No direct neurotoxicity reported; the benzyl group likely mitigates bioactivation pathways seen in MPTP analogs .
Anti-Inflammatory Activity
Q & A
Q. Table 1: Key Analytical Techniques for Structural Confirmation
| Technique | Purpose | Example Data |
|---|---|---|
| X-ray | Stereochemical assignment | C-C bond length: 1.48 Å |
| -NMR | CF group environment | δ -63.5 ppm (quartet) |
Q. Table 2: Recommended SAR Modifications
| Position | Modification | Biological Impact |
|---|---|---|
| Benzyl ring | Electron-withdrawing groups | Increased COX-2 selectivity |
| Trifluoromethyl | Replacement with Cl or Br | Altered lipophilicity (logP) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
